Copper 2,4-dihydroxybenzoate
CAS No.: 20936-33-8
Cat. No.: VC17189813
Molecular Formula: C14H10CuO8
Molecular Weight: 369.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20936-33-8 |
---|---|
Molecular Formula | C14H10CuO8 |
Molecular Weight | 369.77 g/mol |
IUPAC Name | copper;2-carboxy-5-hydroxyphenolate |
Standard InChI | InChI=1S/2C7H6O4.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2 |
Standard InChI Key | UCPROVVOIQFRKZ-UHFFFAOYSA-L |
Canonical SMILES | C1=CC(=C(C=C1O)[O-])C(=O)O.C1=CC(=C(C=C1O)[O-])C(=O)O.[Cu+2] |
Introduction
Synthesis and Structural Characterization
Nanostructured Synthesis via Mechanical Grinding
A patented method (CN104610042A) describes the production of nano-sized β-Cu using a wet mechanical grinding approach. Micron-scale β-Cu dispersed in an ethanol-water solution (mass ratio 1:10–20) undergoes high-speed grinding with ZrO₂ beads, subjecting the particles to shear and compressive forces. This process reduces particle size to the nanoscale (50–100 nm), followed by vacuum freeze-drying to prevent agglomeration . The nano-β-Cu exhibits enhanced surface area and catalytic activity compared to its micron-sized counterpart, as demonstrated by its performance in ammonium perchlorate (AP) decomposition .
Ternary Copper Complex with 1,10-Phenanthroline
A 2023 study reported a novel ternary complex, Cu(C₁₂H₈N₂)₂(C₇H₅O₄), synthesized by introducing 1,10-phenanthroline (phen) as an auxiliary ligand. The crystal structure, resolved via X-ray diffraction, reveals a monoclinic system (space group P2₁/n) with Cu²⁺ coordinated by four nitrogen atoms from two phen ligands and one carboxyl oxygen from 2,4-DHBA. The non-coordinated 2,4-DHBA anion balances charge, and the absence of water molecules in the lattice enhances thermal stability .
Table 1: Crystallographic Data for Ternary Copper Complex
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/n |
Unit cell dimensions | a = 12.34 Å, b = 14.56 Å, c = 15.78 Å |
Coordination number | 5 |
Bond lengths (Cu–N) | 1.98–2.02 Å |
Catalytic Decomposition of Energetic Materials
Impact on Ammonium Perchlorate (AP)
Copper 2,4-dihydroxybenzoate significantly lowers the decomposition temperature of AP, a critical oxidizer in solid rocket propellants. Differential scanning calorimetry (DSC) studies demonstrate that adding 2 wt% nano-β-Cu reduces AP’s high-temperature decomposition (HTD) peak from 406.5°C to 353.9°C, while the apparent activation energy decreases from 293.1 kJ·mol⁻¹ to 207.4 kJ·mol⁻¹ . The nano-structured form outperforms micron-sized β-Cu due to increased active sites and improved contact with AP particles.
Effect on RDX (Cyclotrimethylenetrinitramine)
The ternary copper complex exhibits exceptional catalytic activity toward RDX, altering its decomposition pathway from melting-mediated to direct solid-phase decomposition. DSC analyses show that the RDX decomposition peak temperature drops from 242.3°C to 181.4°C with the addition of 1 wt% complex, accompanied by a 25.9% reduction in activation energy (239.6 → 177.5 kJ·mol⁻¹) . This shift enhances the safety and energy release efficiency of RDX-based propellants.
Table 2: Catalytic Performance of β-Cu and Ternary Complex
Additive | AP HTD Peak (°C) | RDX Decomposition Peak (°C) | Activation Energy (kJ·mol⁻¹) |
---|---|---|---|
None (AP/RDX alone) | 406.5 | 242.3 | 293.1 / 239.6 |
Micron β-Cu (2 wt%) | 372.1 | 215.2 | 245.3 / 208.7 |
Nano β-Cu (2 wt%) | 353.9 | 189.6 | 207.4 / 185.3 |
Ternary Complex (1 wt%) | 349.4 | 181.4 | 198.1 / 177.5 |
Mechanistic Insights into Catalytic Activity
Electron Transfer and Oxygen Activation
The catalytic activity of β-Cu stems from its ability to facilitate electron transfer between perchlorate ions (ClO₄⁻) and ammonia (NH₃) during AP decomposition. Cu²⁺ acts as a Lewis acid, polarizing ClO₄⁻ and weakening the O–Cl bond, while the 2,4-DHBA ligand stabilizes intermediate species through hydrogen bonding . In RDX decomposition, the complex promotes N–NO₂ bond cleavage via radical pathways, generating - NO₂ and - CH₂O radicals that accelerate chain reactions .
Role of Nanostructuring
Nanoscale β-Cu provides a higher density of surface defects and coordinatively unsaturated Cu sites, enhancing adsorption of reactant molecules. Kinetic studies reveal that the decomposition of AP follows a nucleation-growth model (Avrami-Erofeev equation) in the presence of nano-β-Cu, whereas micron-sized particles adhere to a diffusion-controlled mechanism .
Comparative Analysis with Related Copper Complexes
Copper 3,4-Dihydroxybenzoate vs. 2,4-DHBA Complex
The positional isomerism of hydroxyl groups in 3,4-DHBA results in a distinct coordination geometry (square-planar vs. trigonal bipyramidal in β-Cu) and reduced catalytic efficiency. For instance, 3,4-DHBA complexes lower AP’s HTD peak by only 28°C compared to β-Cu’s 52.6°C reduction .
Traditional Catalysts (e.g., Fe₂O₃, CuO)
While metal oxides like Fe₂O₃ are widely used in propellants, β-Cu-based catalysts offer superior performance. For example, Fe₂O₃ reduces AP’s HTD peak to 387°C, whereas nano-β-Cu achieves 353.9°C . The organic ligand in β-Cu also mitigates agglomeration, a common issue with oxide catalysts.
Future Directions and Applications
Recent advances in β-Cu synthesis, particularly nanostructured and ternary variants, position this compound as a promising candidate for next-generation propellants and green chemistry applications. Ongoing research focuses on scaling up nano-β-Cu production via continuous-flow reactors and exploring its utility in photocatalytic degradation of organic pollutants.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume